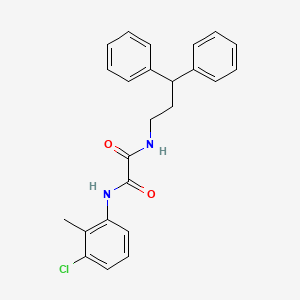

N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide

Description

Properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-(3,3-diphenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O2/c1-17-21(25)13-8-14-22(17)27-24(29)23(28)26-16-15-20(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,20H,15-16H2,1H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBUAAUOAFLFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-(3,3-diphenylpropyl)ethanediamide typically involves the reaction of 3-chloro-2-methylaniline with 3,3-diphenylpropylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-(3,3-diphenylpropyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(3,3-diphenylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound belongs to a class of amide derivatives with modular substituents. Key structural analogues include:

Physicochemical Properties

- Lipophilicity : The 3,3-diphenylpropyl group in the target compound confers high hydrophobicity, similar to compound 40005 . The thiophene analogue () exhibits moderate lipophilicity due to the cyclopropane-thiophene balance .

- The fluorine in ’s compound further amplifies this effect .

Research Findings and Gaps

- Structural Insights: The ethanediamide core allows for dual hydrogen bonding, distinguishing it from mono-amide analogues like 40005 .

- Synthetic Challenges : The diphenylpropyl group’s steric bulk may complicate purification, as seen in ’s 63% yield for a related compound .

- Unanswered Questions : Lack of explicit bioactivity data for the target compound necessitates further studies on receptor binding, solubility, and metabolic stability.

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H26ClN2

- Molecular Weight : 364.91 g/mol

- SMILES Notation : CC(C1=CC(=C(C=C1)Cl)C(C)(C)C2=CC=CC=C2)N(CC(C)(C)C)C(=O)N

The biological activity of this compound primarily involves interaction with specific cellular pathways. Research indicates that this compound may exert its effects through the following mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation : Similar compounds have shown that activation of the AhR is crucial for inducing various biological responses, including anti-tumor activity. This receptor mediates the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in drug metabolism and detoxification processes .

- DNA Damage Response : Studies have indicated that compounds with similar structures can induce DNA damage and cell cycle arrest in cancer cell lines such as MCF-7. This suggests a potential role in cancer therapy by promoting apoptosis in malignant cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor Effects | Induces apoptosis in cancer cell lines through AhR-mediated pathways. |

| Enzyme Induction | Promotes the expression of CYP1A1 and CYP1B1, enhancing metabolic activation of other drugs. |

| Cell Cycle Arrest | Causes S-phase arrest in sensitive cell lines, leading to reduced proliferation. |

| Potential Toxicity | As with many synthetic compounds, there may be risks associated with toxicity, necessitating further investigation. |

Case Studies

Several studies have explored the biological effects of related compounds that may provide insights into the activity of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with structurally similar compounds resulted in significant induction of CYP1A1, suggesting a mechanism for enhanced antitumor activity through metabolic activation .

- Toxicological Assessments : Various assessments have been conducted to evaluate the safety profile of related compounds. For instance, investigations into the metabolic pathways revealed potential for both therapeutic effects and adverse reactions due to metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.